Endalin
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Overview
Description
Preparation Methods
The preparation of Endalin involves synthetic routes that typically include the formation of the pyrimidine ring followed by the attachment of the ribose moiety. Specific reaction conditions and industrial production methods are not extensively documented in the literature. general methods for synthesizing pyrimidine nucleosides involve the use of protected ribose derivatives and pyrimidine bases under acidic or basic conditions .
Chemical Reactions Analysis
Endalin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: this compound can undergo substitution reactions, particularly at the pyrimidine ring, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Endalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Mechanism of Action
Endalin exerts its effects primarily by inhibiting Na+,K±ATPase activity. This enzyme is responsible for maintaining the balance of sodium and potassium ions across the cell membrane. This compound’s inhibitory effect is similar to that of ouabain, a well-known cardiac glycoside. It inhibits Na+,K±ATPase non-competitively with ATP, and its effect is facilitated by sodium ions while being decreased by potassium ions . This inhibition leads to a decrease in the Na+ pump activity in human erythrocytes and reduces serotonin uptake by human platelets .
Comparison with Similar Compounds
Endalin is similar to other pyrimidine 2’,3’-dideoxyribonucleosides, such as:
Digitalis-like compounds: This compound shares biological properties with endogenous digitalis-like compounds, including Na+,K±ATPase inhibition and natriuretic effects.
This compound’s uniqueness lies in its partial specificity and reversible inhibition of Na+,K±ATPase, making it a valuable compound for studying ion transport and related physiological processes .
Properties
IUPAC Name |
4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIABZPRBJOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106908-12-7 |
Source
|
Record name | Endalin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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